molecular formula C20H21N3O3 B12020451 4-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

4-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

Cat. No.: B12020451
M. Wt: 351.4 g/mol
InChI Key: LPYMIEHACNHJCE-LPYMAVHISA-N
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Description

4-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with multiple functional groups, including a hydrazone linkage and a prop-2-enoxyphenyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide typically involves a multi-step process:

    Formation of the Hydrazone Linkage: The initial step involves the condensation of 3-prop-2-enoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation Reaction: The hydrazone is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), appropriate solvents (e.g., acetic acid).

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Nitrated or halogenated benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and benzamide core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[2-oxo-2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide
  • 4-methyl-N-[2-oxo-2-[(2E)-2-[(3-ethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

Uniqueness

4-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide is unique due to the presence of the prop-2-enoxyphenyl moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

4-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C20H21N3O3/c1-3-11-26-18-6-4-5-16(12-18)13-22-23-19(24)14-21-20(25)17-9-7-15(2)8-10-17/h3-10,12-13H,1,11,14H2,2H3,(H,21,25)(H,23,24)/b22-13+

InChI Key

LPYMIEHACNHJCE-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OCC=C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OCC=C

Origin of Product

United States

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